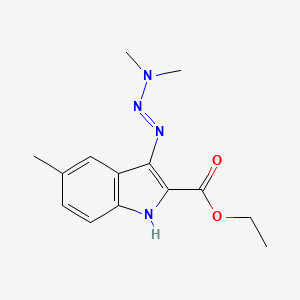

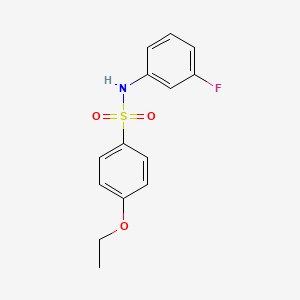

ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate, commonly known as DTIC, is a chemotherapeutic agent used in the treatment of various cancers. DTIC is a synthetic compound that belongs to the triazene family and has been used for over 40 years in the treatment of melanoma, Hodgkin's disease, and sarcomas.

Mechanism of Action

DTIC is metabolized in the liver to form the active metabolite, 5-aminoimidazole-4-carboxamide (AIC). AIC is then converted to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which inhibits the synthesis of purines and pyrimidines. This inhibition leads to the depletion of nucleotide pools, which results in the inhibition of DNA synthesis and cell division. DTIC also induces DNA damage, which triggers apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

DTIC has been shown to have a wide range of biochemical and physiological effects on cancer cells. DTIC induces DNA damage, which triggers apoptosis in cancer cells. DTIC also inhibits the synthesis of purines and pyrimidines, leading to the depletion of nucleotide pools, which inhibits DNA synthesis and cell division. DTIC has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing.

Advantages and Limitations for Lab Experiments

DTIC has several advantages for lab experiments. It is a well-established chemotherapeutic agent that has been extensively studied for its anti-cancer properties. DTIC is also readily available and can be easily synthesized in the lab. However, there are also some limitations to using DTIC in lab experiments. DTIC is a toxic compound that requires careful handling and disposal. DTIC also has a short half-life and is quickly metabolized in the body, which can make it difficult to study its effects over time.

Future Directions

There are several future directions for the study of DTIC. One area of research is the development of new analogs of DTIC that have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to DTIC. This could help to personalize treatment and improve patient outcomes. Additionally, there is a need for more research on the mechanisms of resistance to DTIC and the development of strategies to overcome this resistance. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DTIC in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of DTIC involves a series of chemical reactions, including the reaction of 3,3-dimethyl-1-triazenoimidazole-4-carboxamide with ethyl 5-methylindole-2-carboxylate. The reaction yields DTIC as a white crystalline solid, which is then purified through recrystallization. The purity of DTIC is determined through various analytical techniques such as thin-layer chromatography and high-performance liquid chromatography.

Scientific Research Applications

DTIC has been extensively studied for its anti-cancer properties and has been used in various clinical trials. DTIC is primarily used in the treatment of melanoma, a type of skin cancer that is difficult to treat. DTIC has also been used in the treatment of Hodgkin's disease and sarcomas. DTIC is administered intravenously and is usually given in combination with other chemotherapeutic agents.

properties

IUPAC Name |

ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-5-20-14(19)13-12(16-17-18(3)4)10-8-9(2)6-7-11(10)15-13/h6-8,15H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKNWLRDUPFZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N=NN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)

![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)

![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)

![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)

![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)

![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)